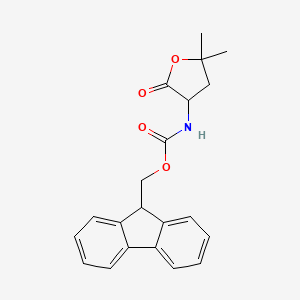

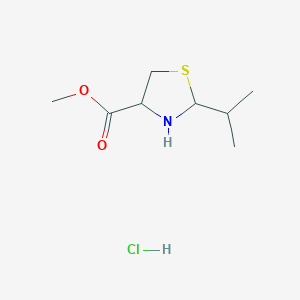

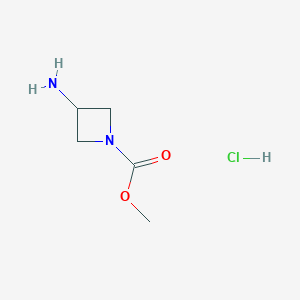

9H-fluoren-9-ylmethyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate

Overview

Description

Scientific Research Applications

Crystal Structure Analysis

The structural analysis of fluoren-9-ylmethyl derivatives has provided insights into their molecular configurations and potential for intermolecular interactions. For example, studies have described the crystal structures of certain fluoren-9-ylmethyl carbamates, revealing their pyramidalized molecular planes and specific bond angles and lengths, which are crucial for understanding their reactivity and interaction capabilities (Yamada et al., 2008).

Synthesis and Application in Organic Electronics

Research has focused on synthesizing novel compounds and materials based on fluoren-9-ylmethyl derivatives for applications in organic electronics, such as organic light-emitting diodes (OLEDs). These studies have demonstrated the utility of such derivatives in creating materials with excellent thermal stability and electroluminescence performance. For instance, novel difluorenyl substituted 1,3,5-triazine and carbazole-based materials have shown promising results in green phosphorescent OLEDs, highlighting their balanced hole and electron transport mobilities and high triplet energy levels, which are crucial for efficient device performance (Guichen et al., 2021).

Photophysical Properties and Sensing Applications

Fluoren-9-ylmethyl derivatives have been investigated for their photophysical properties and potential use in sensing applications. By modifying their molecular structure, researchers have developed materials capable of sensitive and selective detection mechanisms. For example, the synthesis and application of fluorene oligomers as colorimetric/fluorometric probes for iodide detection have showcased their high fluorescence quenching sensitivity and selectivity, opening avenues for environmental monitoring and analytical chemistry (Zhao et al., 2012).

Advanced Functional Materials Development

In the realm of advanced materials, fluoren-9-ylmethyl derivatives have contributed to the development of high-performance, solution-processable organic electronics. Their incorporation into host materials for OLEDs, for instance, has led to devices with high luminescent efficiencies and stability, demonstrating the compound's role in enabling innovative optoelectronic devices (Ye et al., 2010).

Safety And Hazards

properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c1-21(2)11-18(19(23)26-21)22-20(24)25-12-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18H,11-12H2,1-2H3,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEVUGTQUQFVVTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C(=O)O1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9H-fluoren-9-ylmethyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-({[4-(trifluoromethyl)phenyl]methyl}amino)acetate hydrochloride](/img/structure/B1471179.png)

![N-[(5-Methyl-1,2,4-oxadiazol-3-YL)methyl]ethanamine hydrochloride](/img/structure/B1471181.png)

![1-[3-(2-Methoxy-4-nitrophenoxy)propyl]piperidine hydrochloride](/img/structure/B1471193.png)

![Methyl 2-[3-(tert-butoxy)cyclobutyl]acetate](/img/structure/B1471195.png)

![[(5-Isobutyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride](/img/structure/B1471199.png)